molecular formula C13H11F2NO2S2 B4929881 N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide

N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B4929881
M. Wt: 315.4 g/mol
InChI Key: LWGQJMAFHPOSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide, also known as DFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFB belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The unique chemical structure of DFB makes it a valuable tool for a variety of research applications, including drug discovery, enzyme inhibition, and molecular imaging.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide is complex and varies depending on the specific application. In general, N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide works by binding to specific enzymes or receptors in the body and inhibiting their activity. For example, N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in regulating pH balance in the body. By inhibiting carbonic anhydrase, N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide can alter the pH of certain tissues and potentially disrupt cellular processes.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide has a variety of biochemical and physiological effects that are dependent on the specific application and dosage. In general, N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide has been shown to have low toxicity and minimal side effects when used in laboratory experiments. However, higher doses of N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide can cause toxicity and potentially lead to adverse effects, such as liver damage and renal failure.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide has several advantages for use in laboratory experiments, including its unique chemical structure, high potency, and low toxicity. However, there are also some limitations to using N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide, including its complex synthesis process, potential for toxicity at high doses, and limited solubility in certain solvents.

Future Directions

There are many potential future directions for research on N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide, including the development of new analogs with improved pharmacokinetic properties and the exploration of its potential applications in molecular imaging and cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide and its potential effects on cellular processes and organ systems.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-difluoroaniline with 4-methylthiobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using a combination of recrystallization and chromatography techniques to obtain pure N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide. The synthesis of N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide is a complex process that requires careful attention to reaction conditions and purification methods to ensure high yields and purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide has been widely used in scientific research due to its unique chemical properties and potential applications in drug discovery and enzyme inhibition. One of the primary uses of N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide is as a scaffold for the development of new drugs that target specific enzymes or receptors in the body. N-(2,4-difluorophenyl)-4-(methylthio)benzenesulfonamide can be modified to create analogs that have improved potency, selectivity, and pharmacokinetic properties, making it a valuable tool for drug discovery.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S2/c1-19-10-3-5-11(6-4-10)20(17,18)16-13-7-2-9(14)8-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGQJMAFHPOSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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